![molecular formula C16H18N4O3 B2913626 N-(3-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1901044-41-4](/img/structure/B2913626.png)
N-(3-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a morpholine ring, which is a common chemical structure in various pharmaceuticals and other organic compounds . The “N-(3-methoxyphenyl)” part indicates a methoxy functional group (-OCH3) attached to a phenyl group at the 3rd position, which is then attached to the rest of the molecule via a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the amide group (-CONH2) could make it a participant in various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as solubility, melting point, boiling point, and stability could be predicted based on the properties of similar compounds .
科学的研究の応用
Novel Heterocyclic Compound Synthesis
A study detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, focusing on their potential as anti-inflammatory and analgesic agents. This research underscores the broader utility of complex molecules with morpholine and methoxyphenyl groups in developing new therapeutic agents with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radiopharmaceuticals for Parkinson's Disease
Another paper discussed the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, showcasing the application of related compounds in diagnostic imaging and highlighting the role of such molecules in understanding neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Cytotoxicity Studies of Pyrazole and Pyrimidine Derivatives
Research on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells illustrates the potential of compounds with similar structural motifs in cancer research and the development of new anticancer drugs (Hassan, Hafez, & Osman, 2014).
Renin Inhibitors for Hypertension Treatment
A paper on the discovery of benzimidazole derivatives as renin inhibitors for treating hypertension demonstrates the application of morpholine-containing compounds in creating treatments for cardiovascular diseases. This work emphasizes the importance of molecular modifications to improve pharmacokinetic profiles and therapeutic efficacy (Tokuhara et al., 2018).
Antimicrobial Activity of Dihydropyrimidine Derivatives
A study on the design, synthesis, and antimicrobial activity of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, including morpholine substitutions, illustrates the potential of such compounds in developing new antimicrobial agents, further highlighting the versatility of morpholine and pyrimidine structures in medicinal chemistry (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-methoxyphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-22-13-4-2-3-12(9-13)19-16(21)14-10-15(18-11-17-14)20-5-7-23-8-6-20/h2-4,9-11H,5-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYQVRXRHUWVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。